2-(2-Chlorophenyl)propan-2-ol
Description
Contextualization within Chlorinated Aromatic Alcohol Chemistry
Chlorinated aromatic compounds are a broad class of substances that include polychlorinated biphenyls (PCBs) and other halogenated hydrocarbons, many of which have been significant for their industrial applications and environmental persistence. wikipedia.orgtaylorandfrancis.com Aromatic alcohols, or aryl-alcohols, are defined by the presence of a hydroxyl group (-OH) on a carbon atom that is, in turn, bonded to an aromatic ring. wikipedia.org
2-(2-Chlorophenyl)propan-2-ol belongs to the specific subgroup of chlorinated benzylic alcohols. As a tertiary alcohol, the hydroxyl-bearing carbon is bonded to three other carbon atoms: one from the 2-chlorophenyl ring and two from the methyl groups of the propane (B168953) backbone. This structure distinguishes it from primary and secondary alcohols and influences its chemical reactivity, particularly in reactions involving the hydroxyl group, such as nucleophilic substitution and elimination. The presence of the chlorine atom on the phenyl ring further modifies the electronic properties of the molecule, affecting reaction rates and mechanisms compared to its non-chlorinated analogue, 2-phenyl-2-propanol.
Significance as a Research Subject in Organic Synthesis and Mechanistic Studies
Tertiary benzylic alcohols are recognized as important building blocks (synthons) in the synthesis of pharmaceuticals and fine chemicals. scielo.br The development of efficient methods for their synthesis, including asymmetric approaches to produce optically active versions where applicable, remains a considerable challenge and an active area of research. scielo.brnih.govnih.gov Benzylic alcohols, in general, are valuable precursors for a variety of functional groups and are utilized in the development of drugs and agrochemicals. acs.org
The significance of this compound as a research subject lies in its utility as a model substrate for investigating fundamental organic reactions. Its structure allows for the study of:
Nucleophilic Substitution Reactions: As a tertiary benzylic alcohol, it can form a relatively stable tertiary benzylic carbocation upon protonation of the hydroxyl group, making it susceptible to SN1 reactions. The chlorine substituent on the aromatic ring provides an opportunity to study electronic effects on carbocation stability and reaction rates.
Elimination Reactions: Acid-catalyzed dehydration is a common reaction for tertiary alcohols, and studying this process with this compound can provide insight into the regioselectivity and stereoselectivity of alkene formation.
Mechanistic Investigations: The compound can be used in mechanistic studies to understand how different reagents and conditions affect the outcome of reactions. For example, various methods for the chlorination of benzylic alcohols have been developed, often involving mechanistic pathways that can be elucidated using substrates like this. organic-chemistry.orgorganic-chemistry.org
A structurally related compound, 2-(2-benzylphenyl)propan-2-ol, is noted for its use in the preparation of other organic compounds, such as anthrone, highlighting the role of such molecules as versatile intermediates in organic synthesis. researchgate.net
Overview of Structural Features and Stereochemical Considerations
The molecular structure of this compound consists of a central tertiary carbon atom bonded to a hydroxyl group, two methyl groups, and a 2-chlorophenyl group. This arrangement dictates its chemical and physical properties.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | achemblock.comnih.gov |
| CAS Number | 3670-15-3 | achemblock.comnih.gov |
| Molecular Formula | C₉H₁₁ClO | achemblock.comnih.gov |
| Molecular Weight | 170.64 g/mol | achemblock.com |
| Melting Point | 23.7 °C | chemicalbook.com |
| Boiling Point | 94 °C (at 8 Torr) | chemicalbook.com |
Stereochemical Considerations
A key structural feature of this compound is its lack of chirality. A chiral center is a carbon atom attached to four different substituent groups. In this molecule, the central carbon atom (C2 of the propane chain) is bonded to a hydroxyl group, a 2-chlorophenyl group, and two methyl groups. Since two of the substituents are identical (the methyl groups), this carbon is not a stereocenter. Consequently, the molecule is achiral and does not have enantiomers or other stereoisomers. This simplifies its synthesis and analysis, as stereochemical control is not a factor.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALUYGFVNLQVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chlorophenyl Propan 2 Ol and Analogues
Classical Approaches to Tertiary Alcohols
The most direct and historically significant methods for preparing tertiary alcohols rely on the powerful nucleophilic character of Grignard reagents. masterorganicchemistry.comchemistry.coach These organomagnesium halides are instrumental in forming new carbon-carbon bonds by attacking electrophilic carbonyl centers. masterorganicchemistry.comlibretexts.org
One classical route involves the preparation of a Grignard reagent from a halogenated benzyl (B1604629) precursor. Specifically, 2-chlorobenzyl chloride can be reacted with magnesium metal in an appropriate solvent mixture, such as toluene (B28343) and tetrahydrofuran (B95107), to form 2-chlorobenzylmagnesium chloride. google.com This organometallic intermediate then serves as a potent nucleophile.
An alternative and often more direct classical approach involves reversing the roles of the nucleophile and electrophile. In this method, a simple alkyl Grignard reagent, such as methyl magnesium bromide, is added to a substituted ketone precursor. libretexts.orgwikipedia.org For the synthesis of 2-(2-chlorophenyl)propan-2-ol, the key precursor is 2'-chloroacetophenone (B1665101). chemicalbook.com
The reaction involves the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbonyl carbon of 2'-chloroacetophenone. masterorganicchemistry.comyoutube.com This addition breaks the carbon-oxygen pi bond, leading to a magnesium alkoxide intermediate, which upon hydrolysis yields the final tertiary alcohol product. vedantu.com This method is frequently employed due to the commercial availability of both simple Grignard reagents and various substituted acetophenones.
| Feature | Method 1: Grignard from Halogenated Benzyl Precursor | Method 2: Nucleophilic Addition to Acetophenone |
|---|---|---|
| Key Precursors | 2-Chlorobenzyl chloride, Magnesium, Acetone | 2'-Chloroacetophenone, Methyl magnesium bromide |
| Grignard Reagent | 2-Chlorobenzylmagnesium chloride | Methyl magnesium bromide |
| Carbonyl Compound | Acetone | 2'-Chloroacetophenone |
| Key Transformation | Nucleophilic addition of a benzyl Grignard to a simple ketone. | Nucleophilic addition of an alkyl Grignard to a substituted acetophenone. masterorganicchemistry.com |
Advanced Synthetic Strategies
Beyond the classical Grignard reactions, more advanced synthetic methods offer alternative pathways. These strategies can provide improved yields, higher selectivity, and access to specific stereoisomers or complex analogues.
The reduction of a ketone is a fundamental transformation for producing alcohols. chemistry.coach For the synthesis of this compound, this would typically be a two-step process starting from 2'-chloroacetophenone. First, the ketone is reduced to the corresponding secondary alcohol, 1-(2-chlorophenyl)ethanol. This reduction can be accomplished using various reducing agents.
Subsequently, this secondary alcohol would need to be converted to the tertiary alcohol, a process that is not a direct reduction. However, related advanced strategies focus on the highly selective reduction of ketone precursors to chiral secondary alcohols, which are valuable intermediates. For instance, the asymmetric reduction of 2'-chloroacetophenone can be achieved with high enantioselectivity using biocatalysts like Saccharomyces cerevisiae or specific ketoreductases (KREDs). researchgate.netresearchgate.net These enzymatic systems can produce chiral alcohols like (R)-2'-chloro-1-phenylethanol in yields and enantiomeric excesses exceeding 99%. researchgate.net Another advanced method is transfer hydrogenation, where a catalyst, often a ruthenium or rhodium complex, facilitates the transfer of hydrogen from a donor molecule like 2-propanol to the ketone. mdpi.com
Multi-step syntheses utilizing epoxide intermediates offer a versatile, albeit longer, route to substituted alcohols. youtube.comyoutube.comnih.gov An epoxide (or oxirane) features a strained three-membered ring that can be opened by a nucleophile, leading to 1,2-difunctionalized products. youtube.comwisdomlib.org
A potential pathway to this compound could begin with the synthesis of an epoxide, such as 2-(2-chlorophenyl)-2-methyloxirane. This epoxide could be formed from 2'-chloroacetophenone by reaction with a sulfur ylide like trimethylsulfonium (B1222738) iodide. The subsequent step is the regioselective ring-opening of the epoxide. youtube.com Attack by a nucleophile, such as a methyl group from an organocuprate (Gilman reagent), at the less sterically hindered carbon would be required, followed by a second methylation step or a different synthetic design to arrive at the tertiary alcohol. A patent describes a related process where 2-(1-chlorocyclopropyl)-2-(2-chloro-benzyl)-oxirane is formed as a co-product alongside a propanol (B110389) derivative from the reaction of a Grignard reagent with a chloroacetyl compound. google.com
| Step | Reaction | Description |
|---|---|---|
| 1 | Epoxidation | Conversion of a precursor alkene (e.g., 2-chloro-isopropenylbenzene) using an oxidizing agent like m-CPBA to form 2-(2-chlorophenyl)-2-methyloxirane. nih.gov |
| 2 | Nucleophilic Ring-Opening | The epoxide ring is opened by a nucleophile. For example, using a hydride source (e.g., LiAlH4) would attack the less substituted carbon to yield 1-(2-chlorophenyl)propan-2-ol. youtube.com |
| 3 | Oxidation | The resulting secondary alcohol is oxidized back to a ketone (1-(2-chlorophenyl)propan-2-one). |
| 4 | Grignard Addition | Addition of a methyl Grignard reagent (CH3MgBr) to the ketone yields the final tertiary alcohol, this compound. libretexts.org |
The synthesis of analogues of this compound, particularly those incorporating a triazole ring, is effectively achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. nsf.govacs.org
In this strategy, a precursor containing a terminal alkyne is coupled with an organic azide (B81097) in the presence of a copper(I) catalyst. organic-chemistry.org For example, to create a system related to the target compound, one could synthesize a propargyl alcohol derivative, such as 1-(2-chlorophenyl)-4-methylpent-1-yn-3-ol, and react it with a suitable azide. Research has demonstrated the synthesis of various novel 1,2,3-triazole derivatives that incorporate a propan-2-ol moiety. nih.govnih.gov These syntheses often involve reacting an azide with a terminal alkyne that already contains the propanol structure, or a precursor that can be easily converted to it. peerj.com This methodology is highly valued for its reliability, broad substrate scope, and its utility in generating libraries of compounds for applications like drug discovery. nih.govnih.gov
Asymmetric Synthesis and Enantioselective Approaches
The development of synthetic routes that provide access to single enantiomers of chiral alcohols is driven by the distinct biological activities often exhibited by different stereoisomers. Asymmetric synthesis, which utilizes chiral elements to induce stereoselectivity, is a powerful tool for achieving this goal.
Chiral Auxiliary-Mediated Syntheses of Acyclic Chiral Alcohols
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate. nih.gov This auxiliary group directs the stereochemical outcome of a subsequent reaction, after which it can be removed and ideally recycled. nih.govprepchem.com This approach has been widely applied to the synthesis of various chiral molecules, including acyclic alcohols.
One effective method for producing enantiomerically enriched acyclic alcohols is through the kinetic resolution of a racemic mixture. This can be achieved using enzymes, which are chiral catalysts, in a process that can be conceptually linked to the role of a chiral auxiliary. For instance, lipase-catalyzed enantioselective acylation is a well-established technique. In a study on the synthesis of enantiomers of 3-chloro-1-arylpropan-1-ols, racemic alcohols were subjected to acylation in the presence of lipase (B570770) from Pseudomonas fluorescens (LAK) or Candida rugosa (CRL). researchgate.net This process selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomeric acetate (B1210297) from the slower-reacting alcohol enantiomer. For the production of enantiopure (S)-1-aryl-3-chloropropan-1-ols, reactions were carried out to higher conversions, while the synthesis of enantiopure (R)-acetates involved stopping the reaction at lower conversions. researchgate.net The subsequent hydrolysis of the enriched acetates yields the corresponding (R)-alcohols. researchgate.net
The table below summarizes the results of the lipase-catalyzed kinetic resolution of various 1-aryl-3-chloropropan-1-ols, demonstrating the utility of this chiral auxiliary-like approach.
| Entry | Substrate (Ar) | Acylating Agent | Lipase | Conversion (%) | Product | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | 4-Fluorophenyl | Vinyl Acetate | LAK | >50 | (S)-Alcohol | 99 | 34-42 |
| 2 | 4-Iodophenyl | Vinyl Acetate | LAK | >50 | (S)-Alcohol | 99 | 34-42 |
| 3 | Phenyl | Vinyl Acetate | LAK | >50 | (S)-Alcohol | 99 | 34-42 |
| 4 | 4-Fluorophenyl | Vinyl Acetate | LAK | <50 | (R)-Acetate | 99 | - |
| 5 | 4-Iodophenyl | Vinyl Acetate | LAK | <50 | (R)-Acetate | 99 | - |
| 6 | Phenyl | Vinyl Acetate | LAK | <50 | (R)-Acetate | 99 | - |
| 7 | 4-Fluorophenyl | - | CRL (hydrolysis) | - | (R)-Alcohol | 97-99 | 18-24 |
| 8 | 4-Iodophenyl | - | CRL (hydrolysis) | - | (R)-Alcohol | 97-99 | 18-24 |
| 9 | Phenyl | - | CRL (hydrolysis) | - | (R)-Alcohol | 97-99 | 18-24 |
This table is generated based on data from the lipase-catalyzed synthesis of 3-chloro-1-arylpropan-1-ols. researchgate.net
Another powerful strategy that employs chiral auxiliaries is their attachment to a prochiral substrate to direct subsequent transformations. Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can lead to the formation of chiral alcohol precursors after removal of the auxiliary. nih.govrsc.org
Stereoselective Catalytic Methods for Chlorophenyl-Substituted Propanols
Catalytic methods offer a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chlorophenyl-substituted propanols, several catalytic strategies are pertinent.
Nickel-catalyzed asymmetric cross-coupling reactions have emerged as a powerful tool for the synthesis of enantioenriched secondary alcohols. A notable example is the reductive arylation of 1-chloro-1-alkanol esters with aryl electrophiles. rsc.orgnih.gov This method allows for the construction of chiral benzylic alcohol derivatives from readily available racemic starting materials. The reaction likely proceeds through a radical chain mechanism involving an Ar-Ni(II)-X species that intercepts an α-oxa carbon radical. nih.gov The use of a chiral ligand on the nickel catalyst controls the enantioselectivity of the final product. This methodology demonstrates broad substrate scope and functional group tolerance, making it applicable to the synthesis of complex molecules. rsc.orgnih.gov
The following table illustrates the scope of the Ni-catalyzed asymmetric arylation for the synthesis of various aryl alkyl carbinol esters, which are direct precursors to chiral alcohols.
| Entry | Aryl Halide | Alkyl Ester Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-PhC6H4Br | 1-Chloroethyl pivalate | 85 | 95 |
| 2 | 4-MeOC6H4Br | 1-Chloroethyl pivalate | 78 | 94 |
| 3 | 4-CF3C6H4Br | 1-Chloroethyl pivalate | 82 | 96 |
| 4 | 2-Naphthyl-Br | 1-Chloroethyl pivalate | 91 | 97 |
| 5 | 4-PhC6H4Br | 1-Chloropropyl pivalate | 88 | 95 |
| 6 | 4-ClC6H4Br | 1-Chloroethyl pivalate | 80 | 93 |
This table is a representative summary based on findings from Ni-catalyzed asymmetric arylation of 1-chloro-1-alkanol esters. rsc.orgnih.gov
Furthermore, biocatalysis using alcohol dehydrogenases (ADHs) presents a highly selective method for the synthesis of chiral diols and alcohols. rsc.org These enzymes can reduce sterically demanding ketones with excellent enantio- and diastereoselectivity. For instance, the alcohol dehydrogenase from Ralstonia sp. (RADH) has been shown to reduce bulky 2-hydroxy ketones to their corresponding 1,2-diols with >99% ee and >99% de. rsc.org Such enzymatic reductions could be applied to a suitably designed precursor to yield chiral chlorophenyl-substituted propanols.
Rhodium-catalyzed asymmetric allylic arylation represents another sophisticated catalytic method. researchgate.netchemrxiv.org While often applied to cyclic systems, the principles can be extended to acyclic substrates. These reactions can proceed via dynamic kinetic asymmetric transformation (DYKAT), where a racemic starting material is converted into a single enantiomer of the product in high yield and enantioselectivity. chemrxiv.org
Reactivity and Mechanistic Studies of 2 2 Chlorophenyl Propan 2 Ol
Transformations of the Tertiary Hydroxyl Functionality
The tertiary nature of the alcohol group in 2-(2-chlorophenyl)propan-2-ol governs its reactivity, particularly in oxidation, reduction, and elimination reactions. The presence of the adjacent chlorophenyl ring also influences these transformations by stabilizing reactive intermediates.
Oxidation Reactions of Related Tertiary Alcohols
The oxidation of alcohols is a fundamental transformation in organic synthesis. However, the reactivity of an alcohol towards oxidation is highly dependent on its substitution pattern (primary, secondary, or tertiary). Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. alfa-chemistry.comorganic-chemistry.org
This lack of reactivity stems from the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group (the α-carbon). alfa-chemistry.comacs.org Typical oxidation mechanisms for primary and secondary alcohols, which are converted to aldehydes/carboxylic acids and ketones respectively, involve the removal of this specific hydrogen along with the hydrogen from the hydroxyl group to form a carbon-oxygen double bond. organic-chemistry.orgwikipedia.org Common oxidizing agents like chromic acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC) are ineffective because this mechanistic pathway is blocked. alfa-chemistry.comnih.gov
| Alcohol Type | Structure | Oxidation Product(s) | Reactivity with Standard Oxidants (e.g., Jones, PCC) |
|---|---|---|---|
| Primary | R-CH₂-OH | Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) | Readily oxidized |
| Secondary | R₂-CH-OH | Ketone (R₂-C=O) | Readily oxidized |
| Tertiary | R₃-C-OH | No Reaction | Resistant to oxidation alfa-chemistry.comorganic-chemistry.orgacs.orgnih.gov |
Reduction Pathways to Alkane Derivatives
The complete reduction of the tertiary hydroxyl group in this compound to yield the corresponding alkane, 2-chloro-1-isopropylbenzene, is known as a deoxygenation or dehydroxylation reaction. Several methods are effective for the reduction of benzylic alcohols.
One effective method is ionic hydrogenation , which typically employs a silane, such as triethylsilane (Et₃SiH), in the presence of a strong Brønsted or Lewis acid. gelest.com The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary benzylic carbocation. This carbocation is then reduced by the silane, which acts as a hydride donor. researchgate.netresearchgate.net
Another approach involves the use of hydriodic acid (HI) , often in a biphasic system with red phosphorus as a stoichiometric reductant. nih.govnih.gov This classical method is particularly efficient for benzylic alcohols, with reactivity increasing in the order of primary < secondary < tertiary, highlighting its suitability for compounds like this compound. nih.govresearchgate.net
The Barton-McCombie deoxygenation offers a radical-based alternative. wikipedia.org This two-step process involves first converting the alcohol into a thiocarbonyl derivative, such as a xanthate. organic-chemistry.orglibretexts.org The thiocarbonyl derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom donor, classically tributyltin hydride (Bu₃SnH), to generate the alkane. alfa-chemistry.comwikipedia.org While effective, this method can sometimes be complicated by elimination side reactions with tertiary alcohols. libretexts.org
More modern methods include palladium-catalyzed transfer hydrogenolysis using formic acid as the hydrogen source, which provides excellent yields for both secondary and tertiary benzylic alcohols. acs.org Additionally, titanium-catalyzed dehydroxylation reactions have been developed that show high selectivity for tertiary alcohols. organic-chemistry.orgorganic-chemistry.org
Dehydration Pathways to Substituted Olefins
The elimination of water from an alcohol to form an alkene is known as a dehydration reaction. Tertiary alcohols like this compound undergo dehydration relatively easily, typically under acidic catalysis with heat. acs.org Common reagents include concentrated sulfuric acid or phosphoric acid. acs.org
The mechanism for secondary and tertiary alcohols proceeds in three steps: researchgate.net
Protonation of the hydroxyl group: The acid catalyst protonates the oxygen atom of the alcohol, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). acs.org
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a carbocation intermediate. For this compound, this results in a stable tertiary benzylic carbocation. acs.org
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst. acs.orgyoutube.com
| Reactant | Conditions | Major Product |
|---|---|---|
| This compound | H⁺, Heat | 1-Chloro-2-(prop-1-en-2-yl)benzene |
Reactions Involving the Chlorophenyl Moiety
The chlorine atom attached to the benzene (B151609) ring offers a site for further modification, although its reactivity is heavily influenced by the electronic properties of the rest of the molecule.
Considerations for Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a pathway to replace a leaving group, such as a halogen, on an aromatic ring with a nucleophile. acs.org However, this reaction has stringent electronic requirements. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. acs.org
For the SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. acs.org These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance. acs.org
In the case of this compound, the 2-hydroxypropan-2-yl substituent is an alkyl group, which is considered electron-donating. This group destabilizes the negatively charged intermediate required for the SNAr mechanism, effectively deactivating the ring toward this type of substitution. Therefore, direct nucleophilic substitution of the chlorine atom under standard SNAr conditions is not a viable reaction pathway for this molecule.
| Factor | Requirement for SNAr | Status in this compound |
|---|---|---|
| Leaving Group | Good leaving group (e.g., Halogen) | Present (Cl) |
| Nucleophile | Strong nucleophile | (Hypothetical reactant) |
| Ring Substituents | Strong electron-withdrawing group(s) ortho/para to leaving group acs.org | Electron-donating group present; requirement not met |
Organometallic Reactions for Further Functionalization
A powerful strategy for modifying aryl halides involves their conversion into organometallic reagents, such as Grignard (organomagnesium) or organolithium reagents. These reagents can then participate in a wide array of reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Kumada) to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net
However, a significant challenge exists when applying this strategy to this compound. Organometallic reagents are extremely strong bases. The tertiary alcohol contains an acidic proton on the hydroxyl group. If one were to attempt to form a Grignard or organolithium reagent from this compound, the organometallic species, once formed, would immediately be quenched by the acidic proton of another molecule in an acid-base reaction.
To circumvent this incompatibility, a protecting group strategy is necessary. The hydroxyl group must first be converted into a non-acidic functional group that is stable to the conditions of organometallic reagent formation. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl, TMS; or tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers. After the protection step, the resulting chloro-substituted aryl ether could be converted to its Grignard or organolithium reagent and used in subsequent functionalization reactions. The protecting group would then be removed in a final step to regenerate the tertiary alcohol.
Elucidation of Reaction Mechanisms
The reactivity of this compound is a subject of interest in understanding the influence of the ortho-chloro substituent on reaction pathways. Mechanistic studies provide insight into the electronic and steric effects that govern its synthesis and subsequent transformations.
Studies on Nucleophilic Substitution Pathways during Synthesis
The primary route for the synthesis of this compound involves a nucleophilic addition reaction, specifically the use of a Grignard reagent. mnstate.edumasterorganicchemistry.com This method is a classic and versatile approach for forming carbon-carbon bonds and synthesizing tertiary alcohols. mnstate.edumasterorganicchemistry.com The synthesis is typically achieved by reacting a ketone with an organometallic nucleophile or, more commonly for this specific tertiary alcohol, by reacting an ester with an excess of a Grignard reagent. masterorganicchemistry.com
The generally accepted mechanism for the synthesis from an ester, such as methyl 2-chlorobenzoate (B514982), and a methyl Grignard reagent (e.g., methylmagnesium bromide) proceeds through a series of nucleophilic attack steps. mnstate.edu
Mechanism of Grignard Synthesis of this compound:
First Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. mnstate.edu
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, leading to the reformation of a carbonyl group and the elimination of the alkoxy group (e.g., methoxide) as a leaving group. The product of this step is a ketone, 2-chloroacetophenone.
Second Nucleophilic Attack: A second equivalent of the Grignard reagent then attacks the newly formed ketone in a similar nucleophilic addition fashion. This leads to the formation of a magnesium alkoxide intermediate. mnstate.edu
Protonation: The final step involves the protonation of the alkoxide, typically by the addition of a weak acid during aqueous workup, to yield the final tertiary alcohol, this compound. mnstate.edu
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. mnstate.edu While this pathway describes a nucleophilic addition-elimination-addition sequence, it is fundamentally driven by nucleophilic substitution at the carbonyl carbon.
Table 1: Key Steps in the Grignard Synthesis of this compound
| Step | Reactants | Intermediate/Product | Description |
| 1 | Methyl 2-chlorobenzoate + CH₃MgBr | Tetrahedral Intermediate | Nucleophilic attack of the Grignard reagent on the ester carbonyl. |
| 2 | Tetrahedral Intermediate | 2-Chloroacetophenone + Mg(OCH₃)Br | Elimination of the methoxy (B1213986) group to form a ketone. |
| 3 | 2-Chloroacetophenone + CH₃MgBr | Magnesium Alkoxide | Second nucleophilic attack by the Grignard reagent on the ketone. |
| 4 | Magnesium Alkoxide + H₃O⁺ | This compound | Protonation of the alkoxide to form the final tertiary alcohol. |
Mechanistic Investigations of Catalytic Processes Involving Chlorophenyl-Substituted Propanols
The catalytic reactivity of chlorophenyl-substituted propanols, including this compound, is an area of study for understanding how these compounds behave in processes such as oxidation and hydrogenation. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from investigations of structurally related compounds.
Catalytic Oxidation:
The catalytic oxidation of substituted phenols and related aromatic alcohols has been a subject of research, often focusing on environmental remediation or the synthesis of valuable chemical intermediates. mdpi.comnrel.govresearchgate.net For instance, studies on the oxidation of various substituted phenolic compounds have explored the kinetics and the role of reactive oxygen species. mdpi.com In these reactions, the substituent on the phenyl ring significantly influences the reaction rate. Electron-donating groups tend to increase the rate of oxidation, while electron-withdrawing groups, such as the chloro group, generally decrease the reactivity towards electrophilic attack. mdpi.com
The mechanism of catalytic oxidation of similar tertiary alcohols, like 2-phenyl-2-propanol, often involves the generation of radical intermediates or proceeds through a concerted pathway depending on the catalyst and oxidant used. researchgate.net Supported metal catalysts, such as iron phthalocyanine, have been shown to catalyze the oxidation of alkyl-substituted phenols via a mechanism involving two successive electron transfers without the release of free radical species into the solution. researchgate.net
Catalytic Hydrogenation:
Catalytic hydrogenation is a fundamental process in organic synthesis, and the mechanism typically involves the adsorption of both the substrate and hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). chemistnotes.comlibretexts.orglibretexts.org The reaction proceeds through the stepwise addition of hydrogen atoms to the unsaturated functionality. chemistnotes.com
In the case of a chlorophenyl-substituted propanol (B110389), catalytic hydrogenation could potentially lead to two main transformations: dechlorination of the aromatic ring or reduction of the aromatic ring. The specific outcome would depend on the catalyst, solvent, and reaction conditions. The mechanism for catalytic hydrogenation of an alkene, for example, involves the following general steps:
Adsorption of the reactants (the chlorophenyl-substituted compound and hydrogen) onto the catalyst surface. chemistnotes.com
Dissociation of molecular hydrogen into atomic hydrogen on the metal surface. chemistnotes.com
Stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed substrate. chemistnotes.com
Desorption of the product from the catalyst surface. chemistnotes.com
The presence of the chlorine atom can influence the catalyst's activity and selectivity, as some catalysts used for hydrogenation can also promote hydrodehalogenation.
Table 2: Potential Catalytic Transformations of Chlorophenyl-Substituted Propanols
| Catalytic Process | Potential Reaction | General Mechanistic Feature | Influencing Factors |
| Oxidation | Formation of quinones or ring-opened products | Electron transfer or radical pathways | Catalyst type, oxidant, pH, substituents |
| Hydrogenation | Dechlorination or ring reduction | Adsorption on catalyst surface, stepwise H addition | Catalyst type, solvent, temperature, pressure |
Spectroscopic and Structural Elucidation in Research Context
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule dictates its resonance frequency. For 2-(2-chlorophenyl)propan-2-ol, we can predict the following signals:
Aromatic Protons: The four protons on the chlorophenyl ring are in distinct chemical environments due to the presence of the chloro and the propan-2-ol substituents. This would result in a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The exact splitting pattern would depend on the coupling constants between adjacent protons.
Aliphatic Protons: The two methyl groups (CH₃) are chemically equivalent, leading to a single, sharp signal. This peak would appear in the aliphatic region, likely around δ 1.5-1.7 ppm. The hydroxyl (OH) proton would present as a singlet, the chemical shift of which can vary depending on solvent and concentration but is often observed between δ 2.0 and 4.0 ppm.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | ~ 7.0 - 7.5 | Multiplet (m) | 4H |
| Methyl (2 x CH₃) | ~ 1.5 - 1.7 | Singlet (s) | 6H |
| Hydroxyl (OH) | ~ 2.0 - 4.0 | Singlet (s) | 1H |
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, distinct signals are expected for each unique carbon atom. Based on data for similar compounds like 2-phenyl-2-propanol, the following assignments can be predicted chemicalbook.com:
Aromatic Carbons: The six carbons of the phenyl ring will each produce a signal in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the propan-2-ol group will have distinct chemical shifts compared to the other four aromatic carbons.
Aliphatic Carbons: The quaternary carbon atom bearing the hydroxyl group and the two methyl groups (C-OH) would appear around δ 70-75 ppm. The two equivalent methyl carbons would give a single signal in the upfield region of the spectrum, typically around δ 30-35 ppm.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-Cl) | ~ 130 - 135 |
| Aromatic (C-C(OH)) | ~ 145 - 150 |
| Aromatic (CH) | ~ 125 - 130 |
| Quaternary (C-OH) | ~ 70 - 75 |
| Methyl (CH₃) | ~ 30 - 35 |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. For comparison, the IR spectrum of the related compound 2-phenyl-1-propanol (B72363) shows characteristic peaks for the hydroxyl and aromatic groups. researchgate.net
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.
C-H Stretch (Aromatic): Absorptions for the C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl groups would be observed just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond would be visible around 1150-1200 cm⁻¹.
C-Cl Stretch: A band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-O | Stretch | 1150 - 1200 | Strong |
| C-Cl | Stretch | 700 - 800 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound is readily available, studies on similar molecules like 2-(2-Chlorophenyl)benzimidazole have utilized this technique. researchgate.net In the Raman spectrum of our target compound, the aromatic ring vibrations would be expected to produce strong signals, as would the symmetric vibrations of the molecule. The C-Cl stretch would also be Raman active.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₉H₁₁ClO), the exact mass can be calculated and compared with the experimental value for confirmation.
The molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
Common fragmentation patterns in the mass spectrum would likely include:
Loss of a methyl group ([M-CH₃]⁺) to form a stable tertiary carbocation.
Loss of a water molecule ([M-H₂O]⁺) from the molecular ion.
Cleavage of the C-C bond between the aromatic ring and the propanol (B110389) side chain.
| Ion | Formula | Predicted m/z | Significance |
|---|---|---|---|
| [M]⁺ | [C₉H₁₁³⁵ClO]⁺ | ~170.050 | Molecular Ion |
| [M+2]⁺ | [C₉H₁₁³⁷ClO]⁺ | ~172.047 | Isotope peak for Chlorine |
| [M-CH₃]⁺ | [C₈H₈ClO]⁺ | ~155.026 | Loss of a methyl group |
| [M-H₂O]⁺ | [C₉H₉Cl]⁺ | ~152.042 | Loss of water |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and the packing of molecules in the crystal lattice. For a chiral compound like this compound, single-crystal X-ray crystallography is the gold standard for determining its absolute configuration, provided a single enantiomer can be crystallized.
As of the latest available research, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this specific compound are not available.
However, the examination of crystallographic data from structurally related compounds can offer valuable insights into the potential solid-state structure of this compound. For instance, studies on similar aromatic alcohols reveal common structural motifs and intermolecular interactions.
In a hypothetical crystallographic study of this compound, the analysis would yield key parameters that define the crystal structure. These would be presented in a data table similar to the one below, which is populated with example data for illustrative purposes.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1054.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.345 |
| R-factor | 0.045 |
The conformation of the molecule in the solid state would be of significant interest. The rotational freedom around the C(phenyl)-C(propanol) bond would be fixed in the crystal, and its torsion angle would be precisely determined. This would reveal the relative orientation of the 2-chlorophenyl group with respect to the propan-2-ol moiety.
If a chiral resolution of this compound were performed and a single enantiomer crystallized, X-ray crystallography could unambiguously determine its absolute configuration (R or S). This is typically achieved through the analysis of anomalous dispersion effects, often reported as the Flack parameter.
While specific experimental data for this compound is not currently available, the principles of X-ray crystallography clearly indicate its unparalleled utility in providing a complete and unambiguous picture of the molecule's three-dimensional structure in the solid state.
Based on a comprehensive search of available scientific literature, a dedicated theoretical and computational study on the chemical compound This compound that provides the specific, detailed data required for the requested article outline could not be located.
While the methodologies listed in the outline—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, thermodynamic computations, and solvent effect modeling—are standard and widely used in computational chemistry, published research applying these techniques specifically to this compound with detailed results (including data for geometry optimization, vibrational frequencies, HOMO-LUMO gaps, NBO interactions, and thermodynamic properties) is not present in the public domain or indexed in the searched academic databases.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the provided outline and includes the mandatory data tables and detailed research findings for this particular compound. Generating such content without specific literature would involve speculation and fabrication of data, which falls outside the scope of a factual and authoritative response.
Theoretical and Computational Chemistry of 2 2 Chlorophenyl Propan 2 Ol
Conformational Analysis and Potential Energy Surfaces
In general, the conformational landscape of molecules like 2-(2-chlorophenyl)propan-2-ol is determined by the rotation around its single bonds. For this molecule, the key rotations would be around the C(phenyl)-C(isopropyl) bond and the C(isopropyl)-O(hydroxyl) bond. The relative orientation of the 2-chlorophenyl group with respect to the propan-2-ol moiety would give rise to different conformers. These conformations would be characterized by specific dihedral angles, and their relative stabilities would be influenced by a combination of steric hindrance between the bulky groups and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the chlorine atom or the phenyl ring's pi-system.
A thorough computational analysis would typically involve scanning the potential energy surface by systematically varying the key dihedral angles. This process would identify the low-energy conformers (local minima) and the transition states (saddle points) that connect them. The energy differences between these structures would provide the rotational energy barriers. Such studies often employ quantum mechanical methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with various basis sets to achieve a balance between accuracy and computational cost.
Without specific studies on this compound, it is not possible to provide quantitative data on its conformational preferences and the associated energy landscapes. The following tables are therefore placeholders to illustrate the type of data that would be generated from such a computational study.
Table 1: Hypothetical Stable Conformers of this compound
| Conformer | Dihedral Angle (Cl-C-C-O) (°) | Relative Energy (kcal/mol) | Computational Method |
| A | 60 | 0.00 | DFT/B3LYP/6-31G(d) |
| B | 180 | 1.5 | DFT/B3LYP/6-31G(d) |
| C | -60 | 0.00 | DFT/B3LYP/6-31G(d) |
Table 2: Hypothetical Rotational Energy Barriers of this compound
| Rotation | Transition State | Energy Barrier (kcal/mol) | Computational Method |
| C(phenyl)-C(isopropyl) | TS1 (A ↔ B) | 5.2 | DFT/B3LYP/6-31G(d) |
| C(isopropyl)-O(hydroxyl) | TS2 | 2.1 | DFT/B3LYP/6-31G(d) |
It is important to reiterate that the values presented in these tables are purely illustrative and are not based on actual computational results for this compound. The generation of accurate data would necessitate dedicated quantum chemical calculations.
Applications As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
While direct examples of the use of 2-(2-chlorophenyl)propan-2-ol in the total synthesis of a wide array of complex natural products are not extensively documented, its structural motifs are found in various advanced organic molecules. Tertiary benzylic alcohols, a class to which this compound belongs, are recognized as important intermediates in organic chemistry. For instance, structurally similar compounds like 2-(2-benzylphenyl)propan-2-ol are utilized in the preparation of other organic compounds such as anthrone.
The reactivity of the tertiary alcohol allows for its conversion into other functional groups, and the chlorinated phenyl ring can participate in various coupling reactions. These characteristics suggest its potential as a starting material for the synthesis of complex polycyclic and heterocyclic frameworks, which are often the core of pharmacologically active molecules and advanced materials. The synthesis of complex molecular systems often relies on the strategic use of such building blocks that can be elaborated through sequential reactions.
Intermediate in Agrochemical Development (e.g., Prothioconazole (B1679736) and its derivatives)
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the broad-spectrum fungicide, prothioconazole. google.comnih.gov Prothioconazole, chemically known as 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione, is a highly effective triazolinthione fungicide used to protect a variety of crops. nih.gov
The synthesis of prothioconazole from this compound involves a multi-step process. A crucial subsequent intermediate derived from this compound is 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol. This intermediate is then reacted with 1,2,4-triazole (B32235) under basic conditions. googleapis.comquickcompany.in The final step involves the introduction of the thione group, often by reacting the triazole derivative with sulfur at elevated temperatures, to yield prothioconazole. googleapis.com The efficiency of this synthesis is critical for the commercial production of this important agrochemical.
Table 1: Key Intermediates in the Synthesis of Prothioconazole
| Intermediate Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| This compound | C₉H₁₁ClO | Starting Material |
| 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol | C₁₂H₁₃Cl₂O | Key Intermediate |
| 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | C₁₄H₁₆ClN₃O | Triazole Adduct |
| Prothioconazole | C₁₄H₁₅Cl₂N₃OS | Final Product |
Building Block for Specialty Chemicals and Materials Science Applications
This compound serves as a valuable building block for the synthesis of various specialty chemicals. googleapis.comachemblock.comkeyorganics.net Its bifunctional nature, with a reactive alcohol group and a modifiable aromatic ring, allows for its incorporation into a diverse range of larger molecules. Chemical suppliers list it as a building block, indicating its utility in research and development for creating new chemical entities. googleapis.comachemblock.comkeyorganics.net
In the realm of materials science, chlorinated aromatic compounds are sometimes used as precursors for flame retardants. greensciencepolicy.orgca.gov While direct application of this compound as a flame retardant is not prominently reported, its structural elements are relevant. The presence of chlorine can contribute to flame retardant properties by acting as a radical scavenger in the gas phase during combustion. Furthermore, the aromatic ring can promote char formation, which acts as a thermal barrier. It is plausible that this compound could be used to synthesize more complex, potentially polymeric, flame retardant additives.
Role in the Development of Chiral Scaffolds and Ligands for Asymmetric Catalysis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. nih.govnih.gov This is often achieved using chiral catalysts, which are typically metal complexes with chiral ligands. While this compound is an achiral molecule, it possesses a pro-chiral center.
The development of chiral ligands and scaffolds is a dynamic area of chemical research. dicp.ac.cn Although the direct use of this compound in the synthesis of widely used chiral ligands is not extensively documented, it can be a precursor to chiral molecules. For example, enantioselective reactions could be employed to resolve a racemic mixture of a derivative of this compound, or a chiral auxiliary could be used to direct the synthesis towards a specific enantiomer. The resulting chiral alcohol could then be used as a building block for the synthesis of more complex chiral molecules or as a component of a new chiral ligand for asymmetric catalysis. The enantioselective synthesis of chiral alcohols and their subsequent use in creating valuable chiral products is a common strategy in modern organic chemistry. mdpi.commdpi.com
Q & A
Q. What are the most reliable synthetic routes for 2-(2-Chlorophenyl)propan-2-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via Grignard reagent reactions or nucleophilic substitution. For example, a Grignard approach involves reacting 2-chlorophenylmagnesium bromide with acetone under anhydrous conditions. Key optimization parameters include:
- Temperature control : Maintain ≤0°C during Grignard reagent formation to prevent side reactions .
- Solvent selection : Use dry tetrahydrofuran (THF) or diethyl ether to ensure reagent stability.
- Workup : Quench the reaction with ammonium chloride to hydrolyze intermediates, followed by extraction with dichloromethane and drying over anhydrous MgSO₄ .
Q. How can impurities be minimized during purification of this compound?
Post-synthesis purification steps are critical:
- Redistillation : Use fractional distillation under reduced pressure (boiling point ~202°C) to isolate the product from unreacted starting materials .
- Chromatography : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate stereoisomers or halogenated byproducts .
- Washing : Sequential washes with saturated NaHCO₃ (to remove acidic impurities) and brine (to remove polar residues) improve purity .
Q. What analytical techniques are recommended for characterizing this compound?
Combine multiple methods for robust verification:
- NMR spectroscopy : ¹H NMR (δ ~1.5 ppm for tert-butyl -OH, δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR (δ ~70 ppm for quaternary carbon) confirm structure .
- GC-MS : Monitor purity (>95%) and detect low-abundance impurities using electron ionization (EI) mode .
- TLC : Use silica plates with UV visualization (Rf ~0.5 in hexane:ethyl acetate 4:1) for rapid assessment .
Advanced Research Questions
Q. How do stereochemical factors influence the reactivity of this compound in catalytic applications?
The tert-alcohol group and chlorine substituent create steric and electronic effects:
- Steric hindrance : The bulky 2-chlorophenyl group limits nucleophilic attack at the β-carbon, favoring elimination over substitution in acidic conditions .
- Electronic effects : The electron-withdrawing chlorine atom stabilizes intermediates in SNAr reactions, as observed in derivatization studies for prothioconazole metabolites .
Q. What strategies resolve contradictions in metabolite identification when this compound is used as a synthetic intermediate?
Discrepancies in metabolite profiling (e.g., hydroxylated vs. dechlorinated products) require:
- High-resolution mass spectrometry (HRMS) : Differentiate isobaric metabolites using exact mass (e.g., C₉H₁₀ClO₂ vs. C₉H₁₁O₃) .
- Isotopic labeling : Use ¹³C-labeled acetone in the Grignard step to track metabolic pathways in prothioconazole studies .
- Computational modeling : Predict fragmentation patterns using tools like CC-DPS (Quantum Chemistry/QSAR) to validate experimental MS/MS data .
Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?
- Molecular dynamics simulations : Model hydrolysis kinetics in acidic (pH 3) vs. basic (pH 10) environments. The tert-alcohol group shows higher stability at neutral pH .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to oxidation (~85 kcal/mol for C-Cl bond) .
- Experimental validation : Correlate simulations with accelerated stability studies (40°C/75% RH for 4 weeks), monitoring degradation via HPLC .
Q. What role does this compound play in the synthesis of immunosuppressants, and how are regioselectivity challenges addressed?
The compound is a key intermediate in synthesizing immunosuppressants like 2-amino-2-[2-(4-(3-benzyloxyphenylthio)-2-chlorophenyl)ethyl]-1,3-propanediol:
- Regioselective iodination : Use N-iodosuccinimide (NIS) in DMF to selectively functionalize the aromatic ring at the para position .
- Protecting groups : Introduce benzyl ethers to shield hydroxyl groups during nitration and reduction steps .
Methodological Best Practices
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
